3,6-Bis(4-chlorophenyl)-1,4-dihydro-1,2,4,5-tetrazine
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Overview
Description
3,6-bis(4-Chlorophenoyl)-1,2-dihydro-1,2,4,5 tetrazine is a chemical compound known for its unique structure and properties It belongs to the class of tetrazines, which are nitrogen-rich heterocyclic compounds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-bis(4-Chlorophenoyl)-1,2-dihydro-1,2,4,5 tetrazine typically involves the reaction of 4-chlorobenzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then cyclized using a suitable oxidizing agent, such as sodium nitrite, to yield the desired tetrazine compound . The reaction conditions often require controlled temperatures and pH levels to ensure the successful formation of the tetrazine ring.
Industrial Production Methods
Industrial production of 3,6-bis(4-Chlorophenoyl)-1,2-dihydro-1,2,4,5 tetrazine may involve large-scale batch or continuous flow processes. These methods optimize reaction conditions, such as temperature, pressure, and reactant concentrations, to maximize yield and purity. The use of automated systems and advanced analytical techniques ensures consistent quality and efficiency in production.
Chemical Reactions Analysis
Types of Reactions
3,6-bis(4-Chlorophenoyl)-1,2-dihydro-1,2,4,5 tetrazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form more complex tetrazine derivatives.
Reduction: Reduction reactions can convert the tetrazine ring into other nitrogen-containing heterocycles.
Substitution: The chlorophenyl groups can undergo substitution reactions with nucleophiles, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like sodium nitrite, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions include various substituted tetrazines, hydrazones, and other nitrogen-rich heterocycles. These products can have different physical and chemical properties, making them useful for various applications.
Scientific Research Applications
3,6-bis(4-Chlorophenoyl)-1,2-dihydro-1,2,4,5 tetrazine has several scientific research applications:
Mechanism of Action
The mechanism of action of 3,6-bis(4-Chlorophenoyl)-1,2-dihydro-1,2,4,5 tetrazine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to proteins and enzymes, thereby modulating their activity. This interaction can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic pathways . The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest its potential in modulating kinase activity and other critical biological functions .
Comparison with Similar Compounds
Similar Compounds
3,6-bis(4-Chlorophenyl)-1,2,4,5-tetrazine: A closely related compound with similar structural features and chemical properties.
3,6-bis(3,5-dimethyl-1H-pyrazol-1-yl)-1,4-dihydro-1,2,4,5-tetrazine: Another tetrazine derivative with different substituents, leading to variations in reactivity and applications.
Clofentezine: A tetrazine compound used as an acaricide in agriculture.
Uniqueness
3,6-bis(4-Chlorophenoyl)-1,2-dihydro-1,2,4,5 tetrazine stands out due to its specific substitution pattern, which imparts unique chemical and physical properties Its chlorophenyl groups enhance its reactivity and make it suitable for various synthetic transformations
Properties
CAS No. |
53876-70-3 |
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Molecular Formula |
C14H10Cl2N4 |
Molecular Weight |
305.2 g/mol |
IUPAC Name |
3,6-bis(4-chlorophenyl)-1,4-dihydro-1,2,4,5-tetrazine |
InChI |
InChI=1S/C14H10Cl2N4/c15-11-5-1-9(2-6-11)13-17-19-14(20-18-13)10-3-7-12(16)8-4-10/h1-8H,(H,17,18)(H,19,20) |
InChI Key |
ZWCXJQUMYHNLFW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=NNC(=NN2)C3=CC=C(C=C3)Cl)Cl |
Origin of Product |
United States |
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